molecular formula C8H6ClNO4 B1430629 5-Chloro-2-methyl-4-nitrobenzoic acid CAS No. 1401423-30-0

5-Chloro-2-methyl-4-nitrobenzoic acid

Cat. No.: B1430629
CAS No.: 1401423-30-0
M. Wt: 215.59 g/mol
InChI Key: DBONDNSCEDDWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-4-nitrobenzoic acid (CAS: 476660-41-0) is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position of the aromatic ring. Its molecular formula is C₈H₆ClNO₄, with a molecular weight of 215.59 g/mol. The compound is commercially available in high purity (≥97%) and is utilized in organic synthesis and pharmaceutical research . The methyl and nitro substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate for synthesizing heterocycles or bioactive molecules.

Properties

IUPAC Name

5-chloro-2-methyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBONDNSCEDDWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methyl-4-nitrobenzoic acid (C_8H_7ClN_2O_4) is an organic compound belonging to the benzoic acid family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving nitration and chlorination of benzoic acid derivatives. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Synthesis Overview

StepReaction TypeReactantsProducts
1Nitration2-Methylbenzoic acid, HNO35-Nitro-2-methylbenzoic acid
2Chlorination5-Nitro-2-methylbenzoic acid, SOCl2This compound

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptotic pathways.

Case Study: Apoptosis Induction

In a study assessing the cytotoxic effects of the compound on A549 and Caco-2 cells, concentrations ranging from 5 to 60 µM were tested. The results indicated a dose-dependent suppression of cell viability:

  • A549 Cells : At 60 µM, cell viability was reduced by approximately 47%.
  • Caco-2 Cells : At 20 µM, a suppression rate of about 72% was observed.

The IC50 values were determined to be 8.82 µM for A549 cells and significantly lower for Caco-2 cells at 0.00053 µM, indicating a potent effect against colon cancer cells .

Antibacterial Properties

The compound also displays antibacterial activity against various strains of bacteria. Studies have indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, potentially making it useful in developing new antibacterial agents.

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with cellular components:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, facilitating apoptosis.

Research Findings

In a comparative study with other benzoic acid derivatives, it was found that the introduction of chlorine and nitro groups significantly enhanced the antitumor efficacy compared to non-substituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-chloro-2-methyl-4-nitrobenzoic acid, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes Reference
This compound 476660-41-0 5-Cl, 2-CH₃, 4-NO₂ 215.59 Not reported Pharmaceutical intermediate; heterocycle synthesis
5-Chloro-2-nitrobenzoic acid 2516-96-3 5-Cl, 2-NO₂ 201.56 166–168 Precursor for dyes, agrochemicals
4-Chloro-2-fluoro-5-nitrobenzoic acid 138762-97-7 4-Cl, 2-F, 5-NO₂ 219.55 Not reported Building block for benzodiazepines, benzimidazoles
Methyl 2-chloro-5-methyl-4-nitrobenzoate 1805129-67-2 2-Cl, 5-CH₃, 4-NO₂, ester group 229.63 Not reported Esterified form; improved lipophilicity
5-Nitro-2-chlorobenzoic acid 96-99-1 2-Cl, 5-NO₂ 201.56 166–168 Used in herbicides (e.g., butafenacil)

Key Comparative Analysis

Substituent Effects on Reactivity The methyl group in this compound enhances steric hindrance compared to non-methylated analogs like 5-chloro-2-nitrobenzoic acid. This may reduce reactivity in nucleophilic substitution but stabilize intermediates in cyclization reactions . Fluorine substitution (e.g., in 4-chloro-2-fluoro-5-nitrobenzoic acid) increases electrophilicity due to fluorine’s electron-withdrawing effect, facilitating reactions with amines or thiols in heterocycle synthesis .

Solubility and Physicochemical Properties

  • The ester derivative (Methyl 2-chloro-5-methyl-4-nitrobenzoate) exhibits higher lipophilicity than its carboxylic acid counterpart, making it more suitable for lipid-based drug formulations .
  • Nitro group position : 5-nitro-2-chlorobenzoic acid (nitro at 5-position) shows distinct hydrogen-bonding patterns compared to 4-nitro isomers, affecting crystallization and solubility in polar solvents .

Applications in Drug Discovery this compound’s methyl group may improve metabolic stability in drug candidates compared to non-methylated analogs . 4-Chloro-2-fluoro-5-nitrobenzoic acid is a key intermediate for synthesizing benzodiazepinediones and quinoxalinones, classes with anxiolytic and anticancer activities . 5-Nitro-2-chlorobenzoic acid derivatives, such as butafenacil (herbicide) and dapagliflozin (antidiabetic), highlight the pharmacological versatility of nitrobenzoic acids .

Synthetic Limitations

  • The methyl group in this compound complicates regioselective functionalization, requiring optimized reaction conditions compared to simpler analogs .
  • Fluorinated analogs (e.g., 4-chloro-2-fluoro-5-nitrobenzoic acid) face challenges in purification due to their high reactivity and propensity for byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methyl-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methyl-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.